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Compound of Interest

Compound Name: L-Pentahomoserine

Cat. No.: B1599950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and engineering, the incorporation of non-proteinogenic

amino acids is a key strategy for modulating peptide structure, stability, and biological activity.

This guide provides a comparative analysis of two homologous amino acids, L-homoserine and

L-Pentahomoserine, focusing on their potential impact on peptide structures. While L-

homoserine is a well-studied amino acid analog, literature on the experimental incorporation

and comparative analysis of L-Pentahomoserine in peptides is limited. This guide, therefore,

combines established knowledge of L-homoserine with reasoned extrapolations regarding the

effects of the additional methylene group in L-Pentahomoserine, drawing parallels from

studies on other homologous amino acid pairs.

Chemical Structures and Properties
L-Homoserine and L-Pentahomoserine are both α-amino acids with hydroxyl groups in their

side chains. They differ by a single methylene (-CH2-) group in their side-chain length.
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Property L-Homoserine L-Pentahomoserine

Chemical Structure L-Homoserine

IUPAC Name
(S)-2-Amino-4-

hydroxybutanoic acid[1]

(2S)-2-amino-5-

hydroxypentanoic acid[2]

Molecular Formula C4H9NO3[1][3][4] C5H11NO3[2][5][6]

Molecular Weight 119.12 g/mol [1][4] 133.15 g/mol [5][6]

Side Chain Length
Two carbons between α-

carbon and hydroxyl group

Three carbons between α-

carbon and hydroxyl group

Incorporation into Peptide Structures: A
Comparative Overview
The introduction of L-homoserine or L-Pentahomoserine into a peptide sequence can

influence its conformational preferences, stability against enzymatic degradation, and ultimately

its biological function.

Conformational Effects
The additional methylene group in the side chain of L-Pentahomoserine is expected to

increase its conformational flexibility compared to L-homoserine. This added flexibility can have

several consequences for the peptide's secondary and tertiary structure.

Local Flexibility: The longer side chain of L-Pentahomoserine can explore a larger

conformational space, which may disrupt local secondary structures like α-helices or β-

sheets if not accommodated properly.

Global Conformation: The overall fold of the peptide could be altered. While L-homoserine,

with its shorter side chain, might be more readily incorporated into rigid structures, the more

flexible side chain of L-Pentahomoserine could favor more disordered or dynamic regions
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within the peptide. Studies on other homologous amino acids, such as norvaline and

norleucine, have shown that increasing the side-chain length can impact the stability of

secondary structures[6].

Stability
The stability of peptides is a critical factor in their therapeutic potential, with enzymatic

degradation being a primary route of inactivation. The nature of the amino acid side chains can

significantly influence a peptide's susceptibility to proteases.

Enzymatic Recognition: Proteases often have specific recognition motifs. The introduction of

non-proteinogenic amino acids like L-homoserine and L-Pentahomoserine can hinder

recognition by proteases, thereby increasing the peptide's half-life in biological systems.

Side-Chain Influence: While both amino acids are expected to confer some level of

proteolytic resistance, the longer, more hydrophobic side chain of L-Pentahomoserine
might offer slightly enhanced stability by sterically hindering the approach of proteases to the

peptide backbone. Single amino acid substitutions have been shown to significantly affect

peptide stability in human serum[7].

Biological Activity
The biological activity of a peptide is intimately linked to its three-dimensional structure and its

ability to interact with its target receptor.

Receptor Binding: The change in side-chain length between L-homoserine and L-
Pentahomoserine can directly impact receptor binding affinity and specificity. The additional

methylene group in L-Pentahomoserine allows its hydroxyl group to potentially form

interactions at a different position within a receptor's binding pocket. The length of amino

acid side chains has been demonstrated to modulate receptor binding affinity[8][9].

Structure-Activity Relationship: If a specific distance between the peptide backbone and the

side-chain hydroxyl group is critical for activity, substituting L-homoserine with L-
Pentahomoserine could either enhance or diminish the peptide's potency. A systematic

substitution of one for the other can be a valuable tool in probing the structure-activity

relationship of a bioactive peptide.
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Experimental Protocols
Detailed experimental protocols are essential for researchers looking to incorporate these non-

proteinogenic amino acids and evaluate their effects.

Peptide Synthesis
Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a well-established

method for incorporating both L-homoserine and L-Pentahomoserine into peptide sequences.

Workflow for Solid-Phase Peptide Synthesis:

Resin Support Attach Fmoc-AA-OH
  1.

Fmoc Deprotection
  2.

Couple next Fmoc-AA-OH
  3.

Fmoc Deprotection
  4. Repeat Coupling/

Deprotection Cycles
  5. Cleavage from Resin

& Side-Chain Deprotection
  6.

Purification (HPLC)
  7.

Characterization (MS)
  8.

Click to download full resolution via product page

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

Fmoc-L-homoserine(tBu)-OH or Fmoc-L-Pentahomoserine(tBu)-OH

Rink Amide resin or other suitable solid support

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA)

Deprotection solution (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., TFA/TIS/H2O)

Solvents (DMF, DCM)

Procedure:

Swell the resin in DMF.
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Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

Remove the Fmoc protecting group with the deprotection solution.

Wash the resin thoroughly with DMF.

Couple the next Fmoc-protected amino acid in the sequence.

Repeat the deprotection, washing, and coupling steps for each amino acid in the desired

sequence.

After the final coupling, perform a final deprotection step.

Cleave the peptide from the resin and remove side-chain protecting groups using the

cleavage cocktail.

Precipitate the crude peptide in cold diethyl ether.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirm the identity and purity of the peptide by mass spectrometry (MS).

Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the

three-dimensional structure of peptides in solution.

Workflow for NMR-based Conformational Analysis:

Prepare Peptide Sample
(in deuterated solvent)

Acquire 1D & 2D NMR Spectra
(TOCSY, NOESY, HSQC) Resonance Assignment Extract Structural Restraints

(NOEs, J-couplings)
Structure Calculation

(e.g., using CYANA, XPLOR-NIH) Structure Refinement Analyze Conformational Ensemble

Click to download full resolution via product page

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

Procedure:
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Dissolve the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O or DMSO-d6).

Acquire a series of one- and two-dimensional NMR experiments, including TOCSY, NOESY,

and, if isotopically labeled, HSQC spectra.

Assign the chemical shifts of all protons and, where applicable, 13C and 15N nuclei.

Identify through-space proton-proton proximities from the NOESY spectrum to generate

distance restraints.

Measure scalar couplings (J-couplings) to obtain dihedral angle restraints.

Use the experimental restraints as input for structure calculation software to generate an

ensemble of conformations consistent with the NMR data.

Analyze the resulting ensemble of structures to characterize the conformational preferences

of the peptide.

Peptide Stability Assay
The stability of peptides containing L-homoserine or L-Pentahomoserine can be assessed by

monitoring their degradation in the presence of proteases or in biological fluids like serum.

Workflow for a Proteolytic Stability Assay:
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Incubate Peptide with Protease
(e.g., trypsin, chymotrypsin) or Serum

Take Aliquots at
Various Time Points

Quench Reaction
(e.g., with acid)

Analyze by RP-HPLC or LC-MS

Quantify Remaining Intact Peptide

Calculate Peptide Half-Life

Click to download full resolution via product page

Caption: Workflow for assessing the proteolytic stability of a peptide.

Procedure:

Prepare a solution of the peptide at a known concentration.

Incubate the peptide solution with a specific protease (e.g., trypsin, chymotrypsin) or with

human/animal serum at 37°C.

At various time intervals, take an aliquot of the reaction mixture and quench the enzymatic

activity (e.g., by adding trifluoroacetic acid).
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Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its

degradation products.

Quantify the peak area of the intact peptide at each time point.

Plot the percentage of remaining intact peptide versus time and calculate the peptide's half-

life.

Conclusion
The substitution of proteinogenic amino acids with L-homoserine and L-Pentahomoserine
offers a promising avenue for the rational design of peptides with enhanced therapeutic

properties. The additional methylene group in L-Pentahomoserine is predicted to increase

side-chain flexibility, potentially leading to distinct effects on peptide conformation, stability, and

biological activity when compared to L-homoserine. While direct comparative experimental data

is currently scarce, the established methodologies for peptide synthesis, conformational

analysis, and stability assessment provide a clear framework for future investigations. Such

studies will be crucial for elucidating the precise structure-function relationships and for

unlocking the full potential of these non-proteinogenic amino acids in peptide-based drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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